1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure. It is classified under the category of nitrogen-containing heterocycles, specifically spiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound has a molecular formula of and a molecular weight of 270.37 g/mol .
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- can be achieved through several methods, often involving multi-step reactions. A common synthetic route includes the following steps:
Technical details regarding yields and specific reaction conditions can vary based on the synthetic pathway chosen.
The molecular structure of 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- features a spirocyclic framework that contributes to its chemical properties and biological activity.
C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1CC#N
, indicating the presence of both nitrogen and oxygen within its cyclic structure .
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- can participate in various chemical reactions due to its functional groups:
The physical and chemical properties of 1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- are critical for understanding its behavior in different environments:
1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)- has potential applications in various scientific fields:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: